Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate

Description

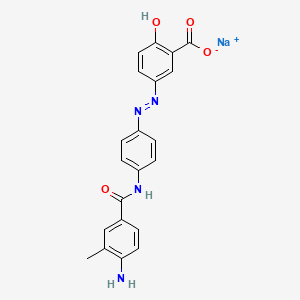

Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate is a sodium salt derivative of salicylic acid, featuring an azo (-N=N-) linkage and a substituted benzamide group. This compound combines the anti-inflammatory and antioxidant properties of salicylates with the structural versatility of azo dyes, which are often exploited for targeted drug delivery and antimicrobial applications . Its molecular architecture includes a salicylate core modified at the C-5 position by an azo-bound phenyl group substituted with a 4-amino-3-methylbenzoyl moiety.

Properties

CAS No. |

93919-25-6 |

|---|---|

Molecular Formula |

C21H17N4NaO4 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

sodium;5-[[4-[(4-amino-3-methylbenzoyl)amino]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C21H18N4O4.Na/c1-12-10-13(2-8-18(12)22)20(27)23-14-3-5-15(6-4-14)24-25-16-7-9-19(26)17(11-16)21(28)29;/h2-11,26H,22H2,1H3,(H,23,27)(H,28,29);/q;+1/p-1 |

InChI Key |

PAPFJSHVOZXVDQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4-amino-3-methylbenzoic acid. This involves treating the compound with sodium nitrite (NaNO2) in an acidic medium, usually hydrochloric acid (HCl), to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.

Neutralization: The final step involves neutralizing the reaction mixture with sodium carbonate (Na2CO3) to obtain the sodium salt of the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.

Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound using reducing agents such as sodium dithionite (Na2S2O4).

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium dithionite (Na2S2O4) in an alkaline medium.

Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydrazo compounds.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

- Used as a dye intermediate in the synthesis of various azo dyes.

- Employed in analytical chemistry for the detection and quantification of metal ions due to its complexation properties .

Biology:

- Investigated for its potential use as a biological stain in microscopy.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .

Medicine:

- Explored for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases.

- Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs .

Industry:

Mechanism of Action

The mechanism of action of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate involves its ability to form stable complexes with metal ions and biological macromolecules. The azo linkage and aromatic rings facilitate π-π interactions and hydrogen bonding, enhancing its binding affinity. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Salicylic Acid Derivatives with Antimicrobial Activity

Compounds such as 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e) and 2-hydroxy-5-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic acid (4h) exhibit significant antimicrobial activity against pathogens like E. coli, S. typhimurium, and C. albicans . Key structural differences include:

- 4e : A bromo and methyl substituent on the phenylazo group, enhancing hydrophobic interactions with bacterial membranes.

- 4h: A sulfamoyl-isoxazolyl group, which may improve binding to bacterial enzymes via hydrogen bonding.

Table 1: Antimicrobial Activity of Azo-Salicylic Acid Derivatives

Sulfonated and Disodium Salicylate Derivatives

Disodium 5-[[4-[[6-[(4-amino-3-methylbenzoyl)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]-3-methylbenzoyl]amino]salicylate (6492-66-6) and disodium 5-[[4-[[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]phenyl]amino]carbonyl]phenyl]azo]salicylate (85959-47-3) feature additional sulfonate groups and extended aromatic systems . These modifications:

- Improve water solubility due to the anionic sulfonate groups.

- May enhance stability in physiological environments (e.g., colon-targeted drug delivery systems, as seen in azo-linked polyurethanes ).

The target compound lacks sulfonate groups, which could limit its solubility compared to these derivatives but may reduce metabolic complexity .

Table 2: Physicochemical Properties of Sulfonated Salicylates

Chlorinated Analogues

Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate (85720-89-4) substitutes a chlorine atom at the phenylazo group, which may increase electronegativity and alter antimicrobial efficacy . Chlorine’s electron-withdrawing effect could enhance oxidative stress in microbial cells but might also increase toxicity compared to the methyl group in the target compound .

Biological Activity

Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate, a synthetic compound with the molecular formula C21H17N4NaO4, is characterized by its complex structure, which includes an azo group and a salicylate moiety. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

- Azo Group : Known for its antimicrobial properties.

- Salicylate Moiety : Associated with anti-inflammatory effects.

- Amine and Carboxylate Functionalities : These enhance the compound's reactivity and interaction with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Azo compounds have been recognized for their ability to inhibit the growth of various bacteria. For instance, studies have shown that similar compounds can effectively target methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by findings that suggest it may inhibit key inflammatory markers such as COX-2 and IL-1β. In a comparative study, compounds with structural similarities showed varying degrees of inhibition on these markers, with some new derivatives achieving up to an 82.5% reduction in COX-2 expression .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The compound's structure allows it to form π–sulfur interactions with specific amino acids in target proteins, enhancing its binding affinity and subsequent biological effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 5-[(4-nitrophenyl)azo]salicylate | C13H10N2NaO3 | Contains a nitrophenyl group |

| Disodium 5-(sulphophenylazo)-salicylate | C15H12N2Na2O6S | Features sulphonic acid groups enhancing solubility |

| Sodium 2-hydroxybenzoate | C7H7NaO3 | Simpler structure without the azo linkage |

These comparisons highlight how variations in substituent groups influence solubility, reactivity, and biological activity, emphasizing the potential therapeutic benefits of this compound.

Case Studies

Several studies have explored the therapeutic applications of this compound. For example:

- Anti-inflammatory Study : In vivo studies demonstrated that this compound significantly reduced paw edema in animal models, indicating strong anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Efficacy : Laboratory tests on bacterial strains showed that this compound effectively inhibited growth at low concentrations, making it a candidate for further investigation as a potential antibiotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.